An In-depth Technical Guide to the Core Basic Properties of 2-Phenyl-3,6-dimethylmorpholine
An In-depth Technical Guide to the Core Basic Properties of 2-Phenyl-3,6-dimethylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, peer-reviewed data on the specific basic properties and pharmacological profile of 2-Phenyl-3,6-dimethylmorpholine is limited. This guide synthesizes the available information and incorporates data from closely related phenylmorpholine analogs to provide a comprehensive overview for research and drug development purposes. All data derived from analog compounds are clearly indicated.
Introduction
2-Phenyl-3,6-dimethylmorpholine is a substituted phenylmorpholine derivative with a structural relationship to the stimulant and anorectic compound phenmetrazine.[1] Like other compounds in this class, it is presumed to exert its effects on the central nervous system, primarily through interaction with monoamine transporters.[2] Anecdotal reports suggest it possesses stimulant and anorectic properties, and it is theorized to act as a serotonin (B10506) reuptake inhibitor, potentially leading to antidepressant-like effects.[3] However, other anecdotal accounts suggest the compound may be largely inactive.[3]
This technical guide provides a summary of the known basic properties of 2-Phenyl-3,6-dimethylmorpholine and presents comparative data from structurally similar analogs to inform further research and development.
Physicochemical Properties
Table 1: Physicochemical Properties of 2-Phenyl-3,6-dimethylmorpholine
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₇NO | [3] |
| Molar Mass | 191.274 g·mol⁻¹ | [3] |
| IUPAC Name | 2-phenyl-3,6-dimethylmorpholine | [3] |
| CAS Number | 92903-00-9 | [3] |
In Vitro Pharmacology: Monoamine Transporter Affinity of Analogs
The primary mechanism of action for many phenylmorpholine derivatives involves the inhibition of monoamine reuptake transporters, specifically the serotonin transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET).[2] While specific binding affinities for 2-Phenyl-3,6-dimethylmorpholine are not published, data from closely related analogs provide insight into the potential activity of this compound class.
Table 2: Monoamine Transporter Uptake Inhibition (IC₅₀, nM) of Phenylmorpholine Analogs
| Compound | DAT (IC₅₀, nM) | NET (IC₅₀, nM) | SERT (IC₅₀, nM) | Source |
| (S,S)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine | 220 | 100 | 390 | [4] |
| 4-methylphenmetrazine (4-MPM) | 1930 | - | - | [5][6] |
| 2-methylphenmetrazine (2-MPM) | 6740 | - | - | [5][6] |
| Phenmetrazine | - | - | - | [5][6] |
Note: The data presented is for structural analogs and should be interpreted with caution as a direct representation of 2-Phenyl-3,6-dimethylmorpholine's activity.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and analysis of 2-Phenyl-3,6-dimethylmorpholine are not available in the public domain. However, general synthetic strategies for substituted morpholines and analytical methods for related compounds can be adapted.
General Synthetic Approach for Phenylmorpholine Derivatives
The synthesis of phenylmorpholine derivatives often involves the cyclization of an appropriate amino alcohol precursor. A general, adaptable protocol based on the synthesis of related morpholines is presented below. A German patent (DE 1143201) describes a method for the preparation of 2-Phenyl-3,6-dimethylmorpholine, but the specific details are not readily accessible.[3]
Disclaimer: This is a generalized protocol and would require optimization for the specific synthesis of 2-Phenyl-3,6-dimethylmorpholine.
Reaction Scheme:
Figure 1: General synthetic workflow for 2-Phenyl-3,6-dimethylmorpholine.
Materials:
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(1R,2S)-(-)-Norephedrine or related amino alcohol precursor
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Propylene (B89431) oxide
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Strong acid catalyst (e.g., sulfuric acid)
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Anhydrous solvent (e.g., toluene)
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Sodium bicarbonate solution
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Drying agent (e.g., anhydrous magnesium sulfate)
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Solvents for extraction and purification (e.g., ethyl acetate, hexane)
Procedure:
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Formation of the Amino Diol Intermediate: The starting amino alcohol is reacted with propylene oxide in a suitable solvent. This reaction is typically carried out at elevated temperatures and may require a sealed reaction vessel.
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Cyclization: The resulting amino diol intermediate is then subjected to acid-catalyzed cyclization. This is often achieved by heating the intermediate in the presence of a strong acid like sulfuric acid.
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Workup and Purification: The reaction mixture is cooled, neutralized with a base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified using a suitable technique such as column chromatography or distillation.
Analytical Characterization Workflow
The identity and purity of the synthesized 2-Phenyl-3,6-dimethylmorpholine would be confirmed using standard analytical techniques.
Figure 2: Analytical workflow for the characterization of 2-Phenyl-3,6-dimethylmorpholine.
Proposed Mechanism of Action: Serotonin Reuptake Inhibition
Based on its structural similarity to other known monoamine reuptake inhibitors, 2-Phenyl-3,6-dimethylmorpholine is hypothesized to function as a serotonin reuptake inhibitor (SRI).[3] SRIs act by blocking the serotonin transporter (SERT), a protein responsible for clearing serotonin from the synaptic cleft.[7] This blockage leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[8]
Figure 3: Proposed mechanism of action for 2-Phenyl-3,6-dimethylmorpholine as a serotonin reuptake inhibitor.
Conclusion
2-Phenyl-3,6-dimethylmorpholine is a synthetic compound with potential stimulant and anorectic effects, likely mediated through the inhibition of monoamine transporters, particularly the serotonin transporter. While specific quantitative data for this molecule is scarce, the information available for structurally related analogs provides a valuable starting point for further investigation. The development of detailed synthetic and analytical protocols, along with comprehensive in vitro and in vivo pharmacological profiling, is essential to fully elucidate the therapeutic potential and safety profile of 2-Phenyl-3,6-dimethylmorpholine. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the basic properties and potential applications of this and related phenylmorpholine compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 3. 2-Phenyl-3,6-dimethylmorpholine - Wikipedia [en.wikipedia.org]
- 4. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
